

(S)-3-Hydroxydodecanedioyl-CoA: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (S)-3-hydroxydodecanedioyl-CoA

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biochemical significance of **(S)-3-hydroxydodecanedioyl-CoA**. This molecule is a key intermediate in the omega-oxidation pathway of dicarboxylic acids, a crucial metabolic route for the breakdown of fatty acids. This document summarizes its known properties, details relevant experimental protocols, and visualizes its role in metabolic pathways.

Chemical Structure and Properties

(S)-3-hydroxydodecanedioyl-CoA is the coenzyme A thioester of (S)-3-hydroxydodecanedioic acid. Its structure is characterized by a twelve-carbon dicarboxylic acid backbone with a hydroxyl group at the third carbon (in the S configuration) and a coenzyme A moiety attached to one of the carboxyl groups.

Table 1: Chemical and Physical Properties of **(S)-3-Hydroxydodecanedioyl-CoA**

Property	Value	Source
Molecular Formula	C33H56N7O20P3S	PubChem[1]
Molecular Weight	995.8 g/mol	PubChem[1]
IUPAC Name	(10S)-12-[2-[3-[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoynamino]ethylsulfanyl]-10-hydroxy-12-oxododecanoic acid	PubChem
Synonyms	(S)-3-hydroxydodecanedioyl-coenzyme A, CHEBI:76429	PubChem[1]
Physical State	Solid (Predicted)	Inferred from similar compounds[2]
Solubility	Water soluble (Predicted)	Dicarboxylic acids are generally water-soluble[3]
Melting Point	Not available	
Boiling Point	Not available	

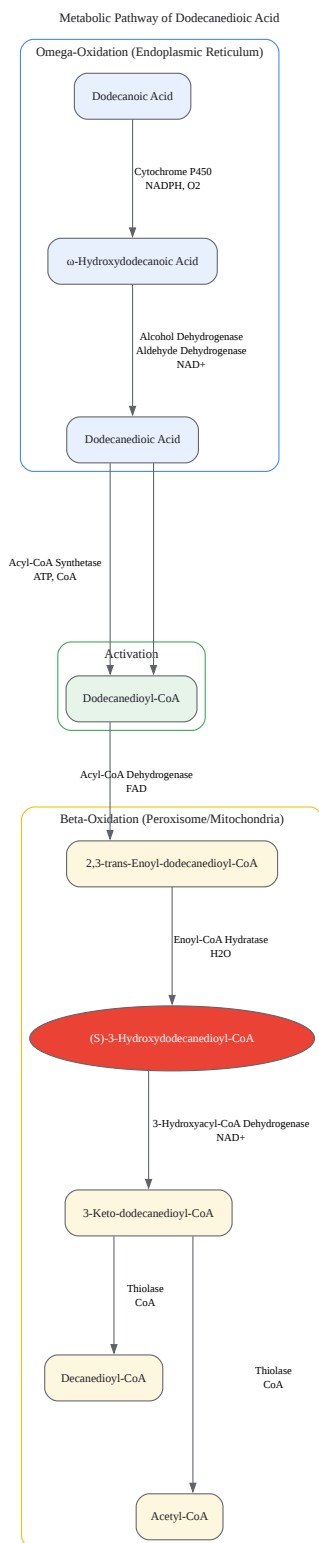
Biochemical Role and Metabolic Pathway

(S)-3-hydroxydodecanedioyl-CoA is an intermediate in the metabolic pathway for the degradation of dodecanedioic acid. This pathway involves an initial omega-oxidation of a fatty acid to form the dicarboxylic acid, which is then further metabolized via beta-oxidation.

The metabolic fate of dodecanedioic acid begins with its activation to dodecanedioyl-CoA. This is followed by a series of reactions in the peroxisomes and mitochondria, mirroring the beta-

oxidation of fatty acids. **(S)-3-hydroxydodecanedioyl-CoA** is formed during the hydration step of the beta-oxidation spiral of dodecanedioyl-CoA.

Below is a diagram illustrating the metabolic pathway.



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Caption: Metabolic pathway of dodecanedioic acid degradation.

Experimental Protocols

While specific protocols for the synthesis and analysis of **(S)-3-hydroxydodecanedioyl-CoA** are not readily available in the literature, the following sections provide detailed methodologies for analogous compounds and relevant analytical techniques.

Synthesis of 3-Hydroxyacyl-CoA Analogs

The enzymatic synthesis of 3-hydroxyacyl-CoAs can be achieved from the corresponding 2,3-enoyl free acids. This two-step process involves the activation of the free acid to its CoA ester, followed by hydration.

Protocol: Enzymatic Synthesis of 3-Hydroxyacyl-CoA^[4]

- CoA Transferase Reaction (Activation):
 - Prepare a reaction mixture containing:
 - 100 mM Tris-HCl buffer, pH 8.0
 - 10 mM MgCl₂
 - 1 mM Dithiothreitol (DTT)
 - 5 mM 2,3-enoyl fatty acid
 - 2.5 mM Coenzyme A
 - Purified recombinant glutaconate coenzyme A-transferase (GctAB)
 - Incubate the reaction mixture at 30°C for 1-2 hours.
 - Monitor the formation of the enoyl-CoA by HPLC.
- Enoyl-CoA Hydratase Reaction (Hydration):
 - To the reaction mixture from step 1, add purified recombinant human short-chain enoyl-CoA hydratase (ECHS1).

- Continue incubation at 30°C for an additional 1-2 hours.
- Monitor the conversion of the enoyl-CoA to the 3-hydroxyacyl-CoA by HPLC.
- Purification:
 - The resulting 3-hydroxyacyl-CoA can be purified by reversed-phase HPLC.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of 3-hydroxydicarboxylic acids in biological samples. The following is a general protocol for the analysis of these compounds.

Protocol: GC-MS Analysis of 3-Hydroxydicarboxylic Acids[5][6]

- Sample Preparation and Extraction:
 - To 1 mL of urine or plasma, add an appropriate internal standard (e.g., a stable isotope-labeled analog).
 - Acidify the sample with 6 M HCl.
 - Extract the organic acids twice with 3 mL of ethyl acetate.
 - Combine the organic layers and evaporate to dryness under a stream of nitrogen.
- Derivatization:
 - To the dried extract, add 100 μ L of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
 - Heat the mixture at 80°C for 1 hour to form the trimethylsilyl (TMS) derivatives.
- GC-MS Analysis:
 - Inject 1 μ L of the derivatized sample into the GC-MS system.

- GC Column: HP-5MS capillary column (or equivalent).
- Carrier Gas: Helium.
- Oven Temperature Program:
 - Initial temperature: 80°C, hold for 5 minutes.
 - Ramp to 200°C at 3.8°C/min.
 - Ramp to 290°C at 15°C/min, hold for 6 minutes.
- Mass Spectrometry: Operate in electron impact (EI) or positive chemical ionization (PCI) mode. Monitor for characteristic ions of the TMS-derivatized 3-hydroxydicarboxylic acids.

Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

The activity of 3-hydroxyacyl-CoA dehydrogenase, the enzyme that metabolizes **(S)-3-hydroxydodecanedioyl-CoA**, can be measured spectrophotometrically by monitoring the reduction of NAD⁺.

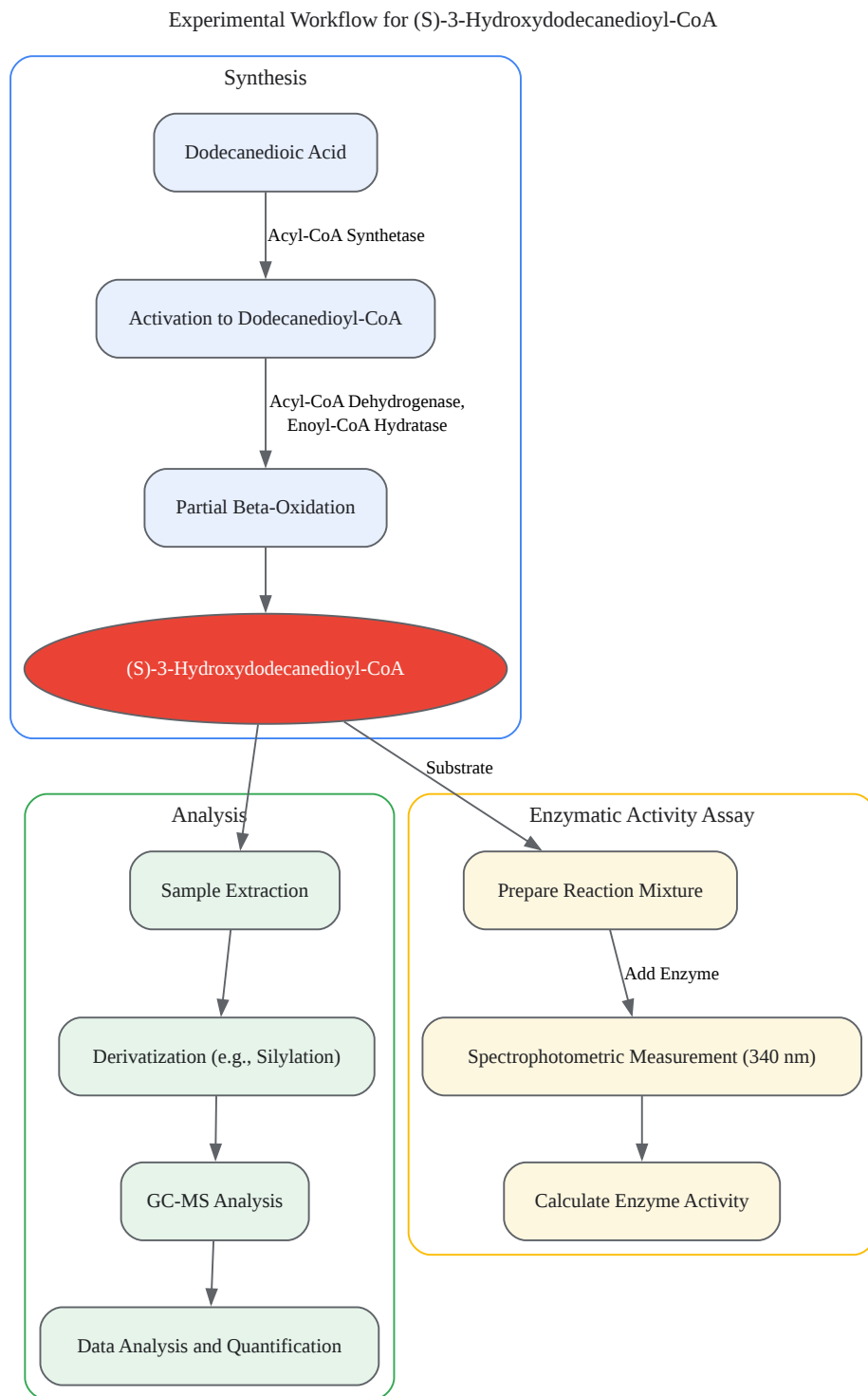
Protocol: Spectrophotometric Assay of 3-Hydroxyacyl-CoA Dehydrogenase[1][7][8][9]

- Reaction Mixture:
 - Prepare a cuvette with the following reagents:
 - 100 mM Potassium phosphate buffer, pH 7.3
 - 1 mM NAD⁺
 - 0.1 mM (S)-3-hydroxyacyl-CoA substrate (e.g., **(S)-3-hydroxydodecanedioyl-CoA**)
 - Enzyme sample (cell lysate or purified enzyme)
 - The final volume should be 1 mL.

- Assay Procedure:
 - Initiate the reaction by adding the enzyme sample.
 - Monitor the increase in absorbance at 340 nm at 37°C, which corresponds to the formation of NADH.
 - Calculate the enzyme activity based on the molar extinction coefficient of NADH (6220 $\text{M}^{-1}\text{cm}^{-1}$).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and analysis of **(S)-3-hydroxydodecanedioyl-CoA**.



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Caption: A generalized experimental workflow.

This technical guide provides a foundational understanding of **(S)-3-hydroxydodecanedioyl-CoA** for researchers in metabolism and drug development. Further experimental work is needed to fully characterize its physical properties and to develop specific protocols for its synthesis and analysis.

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